9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate
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Overview
Description
9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(3.3.1)nonane derivatives can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, resulting in good yields of the desired product . Another method involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with terminal alkynes, which is catalyzed by transition metal complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot tandem Mannich reaction and catalytic cycloaddition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation using metal catalysts.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with nicotinic acetylcholine receptors, acting as an agonist in the central and vegetative nervous systems . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo(4.2.1)nonane: This compound shares a similar bicyclic structure and is also studied for its biological activity and pharmacological potential.
2-Azaadamantan-N-oxyl (AZADO): Another bicyclic nitroxyl radical used in oxidation reactions.
Uniqueness
9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is unique due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
2002-31-5 |
---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(9-azabicyclo[3.3.1]nonan-9-yl)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c27-24(29-19-9-18-26-22-14-7-15-23(26)17-8-16-22)25(28,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,10-13,22-23,28H,7-9,14-19H2 |
InChI Key |
UPWZIUPEFMORMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)N2CCCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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